Sodium Starch Glycolate

Catalog No.
S1807603
CAS No.
9063-38-1
M.F
C29H32N4O5
M. Wt
516.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Starch Glycolate

CAS Number

9063-38-1

Product Name

Sodium Starch Glycolate

IUPAC Name

19-ethyl-19-hydroxy-10-[2-(1-methylpiperidin-3-yl)ethoxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula

C29H32N4O5

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C29H32N4O5/c1-3-29(36)23-13-25-26-21(16-33(25)27(34)22(23)17-37-28(29)35)20(19-8-4-5-9-24(19)31-26)14-30-38-12-10-18-7-6-11-32(2)15-18/h4-5,8-9,13-14,18,36H,3,6-7,10-12,15-17H2,1-2H3

InChI Key

XQGJJVUDKQCQFI-UHFFFAOYSA-N

Synonyms

Carboxymethyl Starch Sodium Salt; Covagel; Crayon B 300P; Deprogel; Emsize CMS 100; Emsize CMS 60; Estarl A 100; Explosol; Explotab; Explotab CL-V; Expotab PCF; F 500 Papeal No. 50; Glycol YS; Glycolys LV; Glycolys Std; KMK-BUR 1; KMK-OK; Kiprogum F

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCC6CCCN(C6)C)O

Disintegration and Dissolution Studies

SSG's primary function is as a superdisintegrant. It rapidly absorbs water, causing tablets and capsules to disintegrate quickly, allowing the drug to dissolve and be absorbed by the body. This makes SSG valuable in research involving:

  • Formulation development: Studying how different formulations, including SSG content, affect drug release and stability [].
  • In vitro dissolution testing: Utilizing SSG to mimic the disintegration process in the stomach for drug dissolution studies [].
  • Comparative studies: Comparing the disintegration and dissolution profiles of different drug formulations with and without SSG [].

These studies help researchers optimize drug delivery and ensure medications perform as intended.

Investigating Material Properties and Interactions

The unique properties of SSG, like its water absorption and swelling behavior, make it an interesting material for various research applications:

  • Moisture sorption studies: Investigating how SSG interacts with moisture at different humidity levels []. This knowledge is crucial for ensuring the stability of formulations containing SSG during storage and transportation.
  • Compatibility studies: Assessing potential interactions between SSG and other drug components, as certain medications might be incompatible with SSG []. This information helps prevent adverse effects or formulation instability.
  • Excipient characterization: Characterizing the physical and chemical properties of different SSG sources to understand their functional equivalence and potential impact on formulations [].

Sodium Starch Glycolate is a chemically modified starch that serves primarily as a superdisintegrant in pharmaceutical formulations. It is derived from the carboxymethylation of starch, resulting in a sodium salt of a carboxymethyl ether of starch. This modification enhances the hydrophilicity of the starch, making it effective in promoting rapid disintegration and dissolution of solid dosage forms such as tablets and capsules . The compound is characterized by its ability to swell and absorb water quickly, leading to efficient disintegration in gastrointestinal fluids.

  • When SSG comes into contact with water, its carboxymethyl groups readily absorb the liquid. This rapid water uptake causes the SSG particles to swell significantly, exerting a force that breaks the tablet or capsule apart [].
  • Faster disintegration of the dosage form leads to quicker dissolution of the drug and ultimately faster absorption into the body [].
  • SSG is generally considered safe for use in pharmaceutical formulations [].
  • It exhibits minimal toxicity [].
  • SSG is non-flammable but may be slightly irritating to the eyes and respiratory tract upon inhalation [].

  • Carboxymethylation: This is the primary reaction where starch reacts with sodium hydroxide and monochloroacetic acid. The hydroxide ion deprotonates the starch, allowing the carboxymethyl groups to attach to the glucose units in the starch polymer chain .
  • Cross-linking: This process may also occur during synthesis to enhance stability and reduce solubility when exposed to water, further modifying its functional properties .
Starch+NaOH+Monochloroacetic AcidSodium Starch Glycolate+By products e g NaCl \text{Starch}+\text{NaOH}+\text{Monochloroacetic Acid}\rightarrow \text{Sodium Starch Glycolate}+\text{By products e g NaCl }

Sodium Starch Glycolate exhibits significant biological activity as a pharmaceutical excipient. Its primary role is as a superdisintegrant, facilitating rapid disintegration of tablets and capsules in the digestive tract. Studies have shown that higher concentrations of Sodium Starch Glycolate lead to shorter disintegration times, enhancing drug bioavailability . It has also been noted for its compatibility with various active pharmaceutical ingredients, making it a versatile choice in formulation development.

Several methods are employed for synthesizing Sodium Starch Glycolate:

  • Aqueous Method: Involves dissolving starch in water and reacting it with sodium hydroxide and monochloroacetic acid.
  • Extrusion Process: A continuous method where starch is extruded with sodium hydroxide and monochloroacetic acid under controlled temperature and pressure conditions .
  • Organic Solvent Slurry: Utilizes organic solvents to facilitate the reaction between starch and reagents, enhancing yield and purity .
  • Dry Method: Involves dry mixing of components followed by heating to initiate the reaction without solvents .

Microcrystalline CelluloseExcellent binding properties; provides mechanical strengthTablets, capsulesCroscarmellose SodiumRapid swelling; effective at lower concentrationsTablets, capsulesPolyvinylpyrrolidoneSoluble polymer; enhances solubility of poorly soluble drugsTablets, granulesStarch Sodium Octenyl SuccinateModified starch with emulsifying properties; used in food formulationsFood products

Sodium Starch Glycolate stands out due to its specific mechanism of action as a superdisintegrant, which involves rapid water absorption and swelling compared to others that may focus more on binding or emulsifying properties.

Research on Sodium Starch Glycolate has focused on its interactions with various excipients and active ingredients:

  • Compatibility Testing: Studies have shown that Sodium Starch Glycolate is compatible with many common excipients, which is crucial for maintaining the stability of pharmaceutical formulations .
  • Liquid Uptake Studies: Investigations into its liquid uptake capacity reveal variations based on particle size and formulation conditions, influencing its effectiveness as a disintegrant .

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

516.23727013 g/mol

Monoisotopic Mass

516.23727013 g/mol

Heavy Atom Count

38

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Emulsion stabilizing; Film forming; Viscosity controlling; Binding

General Manufacturing Information

Starch, carboxymethyl ether, sodium salt: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

Explore Compound Types